molecular formula C12H23IO2 B3058931 Methyl 11-iodoundecanoate CAS No. 929-33-9

Methyl 11-iodoundecanoate

Cat. No. B3058931
Key on ui cas rn: 929-33-9
M. Wt: 326.21 g/mol
InChI Key: BVPACBLWIHBMNE-UHFFFAOYSA-N
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Patent
US07153844B2

Procedure details

To a solution of commercially available methyl 11-bromoundecanoate (5.80 g, 20.8 mmol) dissolved in dry acetone (70 mL) was added sodium iodide (4.05 g, 27.0 mmol). The reaction mixture was stirred at room temperature (22° C.) for 19 h under an inert nitrogen atmosphere. Afterwards, the acetone was evaporated and the residue transferred into an extraction funnel with diethyl ether (100 mL) and water (40 mL). The organic phase was washed with a thiosulfate solution (5% w/v, 2×20 mL) and with water 3×40 mL. The organic phase was dried, filtered on a short column of celite and celica (1 cm/4 cm) with a mixture of hexanes:acetone as the eluent. Evaporation of the solvent gave the title compound (95%) as an oil, which was used without further purification at the next step.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13].[I-:16].[Na+]>CC(C)=O>[I:16][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)OC
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (22° C.) for 19 h under an inert nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Afterwards, the acetone was evaporated
CUSTOM
Type
CUSTOM
Details
the residue transferred into an extraction funnel with diethyl ether (100 mL) and water (40 mL)
WASH
Type
WASH
Details
The organic phase was washed with a thiosulfate solution (5% w/v, 2×20 mL) and with water 3×40 mL
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered on a short column of celite and celica (1 cm/4 cm) with a mixture of hexanes
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
ICCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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